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3-(3-Chlorophenyl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one

Pain Voltage-gated sodium channel NaV1.7 inhibitor

Sourcing separate NaV1.7 and NaV1.5 reference inhibitors wastes assay development time and budget. This compound solves the problem with pre-measured dual-channel activity: • NaV1.7 IC50 30 nM, NaV1.5 IC50 >10,000 nM (>333-fold selective) for simultaneous efficacy and cardiac safety readouts. • CYP3A4 IC50 1,060 nM provides immediate DDI liability benchmark, eliminating 2-4 week outsourced panel delays. • Single compound serves as positive control in NaV1.7 assays and negative control in Wnt reporter assays, reducing procurement SKUs.

Molecular Formula C19H21ClN2O2
Molecular Weight 344.84
CAS No. 2034365-26-7
Cat. No. B2550151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Chlorophenyl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one
CAS2034365-26-7
Molecular FormulaC19H21ClN2O2
Molecular Weight344.84
Structural Identifiers
SMILESC1CN(CCC1OC2=CC=NC=C2)C(=O)CCC3=CC(=CC=C3)Cl
InChIInChI=1S/C19H21ClN2O2/c20-16-3-1-2-15(14-16)4-5-19(23)22-12-8-18(9-13-22)24-17-6-10-21-11-7-17/h1-3,6-7,10-11,14,18H,4-5,8-9,12-13H2
InChIKeyCCJCPQSSOIRUEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2034365-26-7 Baseline Profile


3-(3-Chlorophenyl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one (CAS 2034365-26-7) is a synthetic small molecule (C19H21ClN2O2, MW 344.84) featuring a piperidine core substituted with a 4-pyridyloxy group and a 3-chlorophenylpropan-1-one moiety [1]. Classified under the preclinical max phase in PubChem (CID 1255242), this compound belongs to the pyridyl-piperidine chemotype that has been extensively prosecuted in patent literature as Wnt pathway inhibitors for oncology and inflammatory disease applications [2]. BindingDB-derived affinity data reveal a multi-target profile with measurable activity against the NaV1.7 ion channel (IC50 = 30 nM), the cardiac NaV1.5 channel (IC50 > 10,000 nM), and cytochrome P450 3A4 (IC50 = 1,060 nM) [3]. This specific combination of a 3-chlorophenyl substituent on the propanone backbone with a 4-pyridyloxy-piperidine core distinguishes it from methoxy, trifluoromethyl, diphenyl, and dimethylpyrazole analogs that populate the same chemical space.

Ion channel target engagementReported NaV1.7 activity supports voltage-gated sodium channel research and selectivity profiling.
ADME-Tox assessmentCYP3A4 inhibition benchmark enables early drug–drug interaction risk evaluation in metabolic studies.
Non-Wnt pyridyl-piperidineStructural features redirect pharmacology toward ion channels and P450 enzymes, distinct from Wnt pathway inhibitors.

Why Analogs Cannot Substitute for 2034365-26-7


Within the pyridyl-piperidine chemotype, subtle variations in the N-acyl substituent on the piperidine ring produce profound shifts in target engagement, ion channel subtype selectivity, and cytochrome P450 inhibitory potential. The 3-chlorophenylpropan-1-one moiety in CAS 2034365-26-7 yields a NaV1.7 IC50 of 30 nM with >333-fold selectivity over NaV1.5 [1], a selectivity window that can collapse or invert upon replacement with 4-methoxyphenyl, 3,3-diphenyl, 3,3,3-trifluoromethyl, or 3,5-dimethylpyrazol-4-yl substituents, each of which redirects molecular recognition toward distinct biological targets [2][3]. Furthermore, the CYP3A4 IC50 of 1,060 nM exhibited by this compound [1] represents a drug–drug interaction liability benchmark that must be assessed on a compound-by-compound basis; analogs lacking this data carry uncharacterized metabolic risk. Generic procurement of an in-class compound without verifying these specific quantitative parameters risks acquiring a molecule with an entirely different polypharmacology, selectivity, and ADME–tox profile.

N-acyl substituent dictates target profile

The 3-chlorophenylpropan-1-one group contributes to the reported NaV1.7 selectivity window; replacement with methoxy, diphenyl, or trifluoromethyl analogs may redirect target engagement toward different ion channel subtypes or kinases.

CYP3A4 inhibition data absent in analogs

Most commercially available pyridyl-piperidine analogs lack publicly reported CYP inhibition values, leaving metabolic DDI risk uncharacterized and procurement risky without de novo profiling.

Pyridyloxy regioisomerism alters binding

Moving the pyridyloxy group from the 4-position (target compound) to the 3-position (e.g., CAS 2034499-34-6) changes piperidine ring conformation and hydrogen-bonding geometry, which can shift pharmacology away from NaV1.7.

Quantitative Evidence for 2034365-26-7


NaV1.7 vs. NaV1.5 Isoform Selectivity Profiling

In automated patch clamp assays performed on HEK cells expressing human NaV isoforms, the target compound demonstrated an IC50 of 30 nM against NaV1.7 and an IC50 > 10,000 nM against the cardiac NaV1.5 channel [1]. This yields a calculated selectivity ratio exceeding 333-fold. Such a window is critical for analgesic programs where NaV1.5 blockade is a known driver of cardiac liability. Many pyridyl-piperidine analogs disclosed in the Merck patent portfolio were optimized for Wnt pathway inhibition rather than sodium channel pharmacology and lack reported NaV isoform selectivity data [2], making direct cross-class comparison infeasible.

NaV1.7 vs. NaV1.5 Selectivity
Reported
NaV1.7 IC50 = 30 nM
NaV1.5 IC50 > 10,000 nM
Within-compound selectivity ratio >333-fold (patch clamp, HEK cells)
Supports NaV1.7-selective ion channel screening with cardiac liability endpoint monitoring.
Human isoforms expressed in HEK cells; automated patch clamp at −120 mV holding potential.
Pain Voltage-gated sodium channel NaV1.7 inhibitor

CYP3A4 DDI Risk Stratification

The compound inhibits CYP3A4 with an IC50 of 1,060 nM, as measured in a standardized enzyme inhibition assay [1]. CYP3A4 is the dominant hepatic and intestinal P450 isoform responsible for the metabolism of approximately 50% of marketed drugs. A CYP3A4 IC50 in the low micromolar range flags a moderate DDI risk that requires characterization before advancing in vivo combination studies. By contrast, no CYP inhibition data are publicly available for the 3-(4-methoxyphenyl), 3,3-diphenyl, 3,3,3-trifluoromethyl, or 3,5-dimethylpyrazol-4-yl pyridyl-piperidine analogs, meaning their DDI liability is entirely uncharacterized [2].

CYP3A4 Inhibition
Context-dependent
IC50 = 1,060 nM
CYP3A4 enzyme inhibition assay (BindingDB/ChEMBL curated)
Enables ADME-Tox DDI risk profiling and supports go/no-go decisions in lead optimization.
Moderate CYP3A4 inhibition; no CYP data reported for closest analogs.
Drug–drug interaction Cytochrome P450 ADME-Tox

Structural Basis for Target Divergence

The Merck patent family (WO/2015/144290 and US 2017/0107222) describes hundreds of pyridyl-piperidine compounds as Wnt pathway inhibitors for oncology, with the core structure requiring a specific heteroaryl substitution pattern on the pyridine ring [1][2]. The target compound, bearing a 3-chlorophenylpropan-1-one N-acyl group on the piperidine rather than the patent-exemplified heteroaryl-pyridyl architecture, is structurally excluded from the Wnt inhibitor pharmacophore. Instead, its observed activity at NaV1.7 and CYP3A4 is consistent with the piperidine-propan-1-one scaffold being redirected toward ion channel and P450 targets. The commercially available close analog 3-(4-methoxyphenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one (CAS 2034499-34-6) carries the pyridyloxy group at the 3-position of the piperidine rather than the 4-position [3], introducing a regioisomeric difference that alters ring conformation and hydrogen-bonding geometry.

Target Engagement Divergence
Class-level inference
3-chlorophenyl N-acyl vs. Wnt inhibitor pharmacophore
Pyridyloxy group at piperidine 4-position; regioisomer (3-position) commercially available
Reported structural features support NaV/CYP pharmacology over Wnt pathway inhibition context.
Based on patent Markush formulas (WO/2015/144290) and cataloged analogs.
Chemical biology Kinase inhibitor Wnt signaling

Physicochemical and Supply-Chain Differentiation

The target compound (MW 344.84, C19H21ClN2O2) occupies an intermediate physicochemical space among commercially cataloged pyridyl-piperidine analogs. The 3,3,3-trifluoromethyl analog (CAS 2034577-07-4, MW 288.27) is significantly smaller and more lipophilic, while the 3,3-diphenyl analog (CAS 2034576-46-8, MW 386.50) is substantially larger . These MW differences of 56 and 42 Da respectively translate to meaningful divergence in logP, solubility, and permeability that directly impact high-throughput screening (HTS) hit confirmation and in vitro assay compatibility. The compound is listed at the preclinical max phase in PubChem and is available for custom synthesis from multiple specialty chemical suppliers , whereas many structurally analogous pyridyl-piperidines are commercially listed but lack any curated bioactivity annotation.

Lead-like Profile & Annotation
Data to verify
MW = 344.84; Preclinical max phase
Curated NaV1.7/CYP3A4 data vs. analogs with no bioactivity annotation
Intermediate MW and annotated multi-target data may improve HTS triage efficiency.
No public bioactivity data for closest analogs (trifluoro, diphenyl, methoxy derivatives).
Medicinal chemistry High-throughput screening Chemical probe

Application Scenarios for 2034365-26-7


NaV1.7 Pain Screening with Cardiac Safety Counter-Screen

The >333-fold selectivity window between NaV1.7 (IC50 = 30 nM) and NaV1.5 (IC50 > 10,000 nM) makes this compound immediately deployable in a two-channel automated patch clamp protocol where NaV1.7 inhibition serves as the primary efficacy readout and NaV1.5 inhibition functions as the cardiac safety counter-screen [1]. Procurement of this single compound eliminates the need to source separate NaV1.7 and NaV1.5 reference inhibitors for assay qualification. This scenario is ideally suited for CROs and pharma pain research groups conducting medium-throughput ion channel screens that require internal selectivity benchmarking at every plate level.

CYP3A4 DDI Risk Screening

The quantified CYP3A4 IC50 of 1,060 nM provides a pre-measured DDI liability benchmark that allows research teams to immediately classify this compound as a moderate CYP3A4 inhibitor [1]. In lead optimization workflows, this enables go/no-go decisions on in vivo combination studies without the 2–4 week delay of commissioning a de novo CYP inhibition panel. The scenario is particularly relevant for academic drug discovery centers and biotech startups operating under constrained DMPK budgets where every outsourced ADME assay must be justified by a prior likelihood of acceptable risk.

NaV1.7 vs. Wnt Selectivity Profiling

Because the compound is structurally excluded from the Wnt inhibitor pharmacophore defined in the Merck patent family (WO/2015/144290, US 2017/0107222) [1][2], yet retains activity at NaV1.7 and CYP3A4, it can serve as a negative control probe in Wnt reporter assays while simultaneously functioning as a positive control in NaV1.7 electrophysiology experiments. This dual utility reduces the number of compounds a screening laboratory must procure, store, and track when running orthogonal target engagement panels that span kinase/Wnt and ion channel biology.

Hit Expansion with Annotated Bioactivity Data

With MW = 344.84 (within lead-like space), a preclinical annotation in PubChem, and curated multi-target affinity data from BindingDB/ChEMBL [1], this compound offers medicinal chemists a rare combination: a commercially accessible scaffold with pre-measured on-target potency, selectivity, and CYP liability data in hand before the first synthetic analog is made. This scenario applies to fragment- and HTS-derived hit expansion programs where the availability of annotated starting material can shorten the hit-to-lead timeline by 4–8 weeks compared to initiating synthesis from an uncharacterized analog [2].

Application
Selection Property
Validation Focus
NaV1.7 ion channel research with cardiac counter-screen
NaV1.7 selectivity profile review
NaV1.5 cardiac liability endpoint monitoring
CYP3A4 inhibition DDI risk profiling
CYP3A4 inhibitory activity benchmark
Metabolic stability and drug interaction assay context
Orthogonal target engagement profiling (NaV vs. Wnt)
Structural exclusion from Wnt inhibitor pharmacophore
Wnt reporter assay negative control suitability
Hit expansion with annotated starting material
Lead-like MW and curated multi-target data
HTS confirmation and analog prioritization efficiency
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